N,N’-Diacetyl-L-cystine (DiNAC) is a disulfide dimer of N-acetylcysteine with immunomodulatory properties. Its intact disulfide bridge has been shown to be important for its ability to modify contact sensitivity/delayed hypersensitivity reactions in mice. At 3 µM/kg/day, DiNAC also demonstrates anti-atherosclerotic effects, improving endothelial function in Watanabe heritable hyperlipidemic rabbits. D-7193, also known as N,N-Diacetylcystine, is an immunosuppressant potentially for the treatment of asthma.
Related Compounds
N-Acetyl-L-cysteine (NAC)
Compound Description: N-Acetyl-L-cysteine (NAC) is a pharmaceutical drug and nutritional supplement used primarily as a mucolytic agent and in the management of acetaminophen overdose. [, , , , ] It is a derivative of the amino acid L-cysteine and contains a thiol group.
N,N'-Diacetyl-L-cystine dimethylester (DACDM)
Compound Description: N,N'-Diacetyl-L-cystine dimethylester (DACDM) is a cystine derivative capable of suppressing UVB-induced NF-κB binding activity at lower concentrations than NAC. [] Unlike NAC, which primarily suppresses I-κB degradation, DACDM prevents activated NF-κB from binding to DNA without significantly impacting I-κB degradation. []
Glutathione
Compound Description: Glutathione is a tripeptide antioxidant found in plants, animals, fungi, and some bacteria and archaea. It is synthesized in cells from the amino acids L-cysteine, L-glutamate, and glycine. [, ] Glutathione is involved in many cellular processes, including tissue repair and immune function.
Relevance: Glutathione depletion by buthionine sulfoximine enhances the effect of DiNAC on contact sensitivity reactions. [] This observation suggests that DiNAC's mechanism of action involves influencing the intracellular thiol redox state, in which glutathione plays a crucial role. []
Relevance: Probucol, like DiNAC, exhibits anti-atherosclerotic effects in WHHL rabbits. [] Interestingly, both compounds also share the ability to enhance contact sensitivity reactions in mice, suggesting a potential link between immunomodulatory properties and their anti-atherosclerotic activity. [] This observation led to the hypothesis that DiNAC's beneficial effects on atherosclerosis might be linked to its immunomodulatory properties rather than its antioxidant activity. []
2-Acetylbenzothiophene-S-oxide (2-ABT-S-oxide)
Compound Description: 2-Acetylbenzothiophene-S-oxide (2-ABT-S-oxide) is a reactive metabolite of zileuton, a drug used to treat asthma. [] This metabolite can conjugate with glutathione in vitro and alkylate human serum albumin (HSA), potentially contributing to zileuton's hepatotoxicity. []
W,S-diacetyl-L-cysteine
Compound Description: W,S-diacetyl-L-cysteine is a minor impurity identified in stored acetylcysteine products. []
Relevance: Identified alongside DiNAC as a minor impurity in stored NAC, highlighting potential degradation pathways of NAC. []
D-7042; D-7193; D 7042; D 7193; D7042; D7193; N,N-Diacetylcystine
Canonical SMILES
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O
Isomeric SMILES
CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4-amino-5-fluoro-3-[5-(4-methyl-1-piperazinyl)-1,3-dihydrobenzimidazol-2-ylidene]-2-quinolinone is a N-arylpiperazine. Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis. Preclinical data show that dovitinib works to inhibit multiple kinases associated with different cancers, including acute myeloid leukemia (AML) and multiple myeloma. Chiron currently has three ongoing Phase I clinical trials for dovitinib. Dovitinib Lactate is the orally bioavailable lactate salt of a benzimidazole-quinolinone compound with potential antineoplastic activity. Dovitinib strongly binds to fibroblast growth factor receptor 3 (FGFR3) and inhibits its phosphorylation, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell death. In addition, this agent may inhibit other members of the RTK superfamily, including the vascular endothelial growth factor receptor; fibroblast growth factor receptor 1; platelet-derived growth factor receptor type 3; FMS-like tyrosine kinase 3; stem cell factor receptor (c-KIT); and colony-stimulating factor receptor 1; this may result in an additional reduction in cellular proliferation and angiogenesis, and the induction of tumor cell apoptosis. The activation of FGFR3 is associated with cell proliferation and survival in certain cancer cell types. Dovitinib is a benzimidazole-quinolinone compound and receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Dovitinib binds to and inhibits the phosphorylation of type III-V RTKs, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) that promote tumor cell proliferation and survival in certain cancer cells. In addition, this agent also inhibits other members of the RTK superfamily, including fibroblast growth factor receptor 1 and 3, FMS-like tyrosine kinase 3, stem cell factor receptor (c-KIT), and colony stimulating factor receptor 1. This may further lead to a reduction of cellular proliferation and angiogenesis, and an induction of tumor cell apoptosis.
Doxapram Hydrochloride is a peripheral and central respiratory stimulant with a brief duration of action. Doxapram hydrochloride stimulates respiration by an action on chemoreceptors in the carotid arteries and, at increased dosage, stimulates central respiratory centers in the medulla as well as other parts of the brain and spinal cord. This results in an increased tidal volume and a slightly increased respiratory rate. Doxapram hydrochloride may also improve cardiac output probably due to an increased release of catecholamines. This respiratory stimulant is used in postanesthesia respiratory depression. A central respiratory stimulant with a brief duration of action. (From Martindale, The Extra Pharmocopoeia, 30th ed, p1225) See also: Doxapram (has active moiety).
Doxazosin is a member of the class of quinazolines that is quinazoline substituted by an amino group at position 4, methoxy groups at positions 6 and 7 and a piperazin-1-yl group at position 2 which in turn is substituted by a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl group at position 4. An antihypertensive agent, it is used in the treatment of high blood pressure. It has a role as an antihypertensive agent, an alpha-adrenergic antagonist, an antineoplastic agent, a vasodilator agent and an antihyperplasia drug. It is a member of quinazolines, a N-acylpiperazine, a N-arylpiperazine, a benzodioxine, a monocarboxylic acid amide and an aromatic amine. Doxazosin is an alpha-1 antagonist used for the treatment of benign prostatic hypertrophy (BPH) symptoms and hypertension. Other members of this drug class include [Prazosin], [Terazosin], [Tamsulosin], and [Alfuzosin]. Because of its long-lasting effects, doxazosin can be administered once a day. It is marketed by Pfizer and was initially approved by the FDA in 1990. Doxazosin is an alpha-Adrenergic Blocker. The mechanism of action of doxazosin is as an Adrenergic alpha-Antagonist. Doxazosin is a nonselective alpha-1 adrenergic antagonist (alpha-blocker) used in the therapy of hypertension and benign prostatic hypertrophy. Doxazosin is associated with a low rate of transient serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury. Doxazosin is a quinazoline with antihypertensive and antineoplastic properties. Doxazosin is an alpha-adrenergic antagonist that selectively inhibits alpha-1 adrenergic receptors. Blockages of the alpha-1 adrenergic action on the vascular smooth muscles lead to a decrease in vascular resistance and antihypertensive activity. This agent also shows high affinity to alpha-1c adrenoceptor, the predominant functional type in the prostate, which may partially attribute to its effect in treatment of benign prostatic hyperplasia. Furthermore, doxazosin induces apoptosis in prostate cancer cells mediated through inhibition of protein kinase B (PKB)/Akt-signaling death receptor regulatory pathway. A prazosin-related compound that is a selective alpha-1-adrenergic blocker. See also: Doxazosin Mesylate (has salt form).
Doxazosin Mesylate is the mesylate salt form of doxazosin, a quinazoline compound with smooth muscle relaxing activity. Doxazosin mesylate selectively antagonizes alpha-1-adrenergic receptors in smooth muscle of the bladder neck and prostate, thereby relaxing the smooth muscle and decreasing the obstruction and urethral resistance seen with benign prostate hyperplasia (BPH). This may improve BPH symptoms. This agent also blocks alpha-1-adrenergic receptors in peripheral vascular smooth muscle, which leads to vasodilatation and a subsequent decrease in peripheral vascular resistance. A prazosin-related compound that is a selective alpha-1-adrenergic blocker. See also: Doxazosin (has active moiety).
Doxepin is a psychotropic agent with antidepressant and anxiolytic properties. It is a tertiary amine that can be presented as (E) and (Z) stereoisomers with the (Z) stereoisomer corresponding to [cidoxepin]. Doxepin commonly produces a 5:1 (E):(Z) racemic mixture. In a strict sense, doxepin is not a tricyclic antidepressant but it is commonly associated with the class since it shares a lot of properties with members of the drug family including [amitriptyline], [clomipramine], [desipramine], [imipramine], [nortriptyline], [protriptyline] and [trimipramine]. Doxepin was developed by Pfizer and FDA approved in 1969 as an antidepressant. However, in 2010 it was approved for the treatment of insomnia. The latter indication was presented by Pernix Therapeutics. Doxepin is a Tricyclic Antidepressant. Doxepin is a tricyclic antidepressant that widely used in the therapy of depression. Doxepin can cause mild and transient serum enzyme elevations but is a rare cause of clinically apparent acute cholestatic liver injury. Doxepin is a dibenzoxepin derivative and tricyclic antidepressant (TCA) with antipruritic, antidepressive and anxiolytic activities. Doxepin blocks the reuptake of norepinephrine and serotonin (5-HT) into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their neurotransmission. Doxepin also has antagonistic effects on histamine H1, 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is mediated through inhibition of histamine receptors. A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors. See also: Doxepin Hydrochloride (has salt form).
Doxercalciferol is a hydroxy seco-steroid and synthetic vitamin D2 analogue that undergoes metabolic activation in vivo to form 1alpha,25-dihydroxyvitamin D2 (1alpha,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2. It is used to treat secondary hyperparathyroidism, a condition in which the body produces excess parathyroid hormone (PTH; a natural substance needed to control the amount of calcium in the blood) in certain people with chronic kidney disease. It has a role as a provitamin, a bone density conservation agent and a prohormone. It is a vitamin D and a hydroxy seco-steroid. Doxercalciferol is a synthetic vitamin D2 analog that undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2. Doxercalciferol is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, as well as for the treatment of secondary hyperparathyroidism in patients with Stage 3 or Stage 4 chronic kidney disease. Doxercalciferol is marketed under the brand name Hectoral by Genzyme Corporation, and is manufactured by Catalent Pharma Solutions, Inc. Doxercalciferol is a Vitamin D2 Analog. Doxercalciferol is a synthetic analog of vitamin D with potential antineoplastic activity. In the liver, doxercalciferol is converted to its biologically active vitamin D metabolites, which control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. Through interaction with specific receptor proteins in target tissues, these vitamin D metabolites act directly on osteoblasts to stimulate skeletal growth, and on the parathyroid glands to suppress PTH synthesis and secretion. This agent has also been shown to inhibit the growth of retinoblastomas, and may exhibit some antiproliferative activity against prostate cancer cells.